

Application Notes: mito-QC Reporter Assay for p62-Mediated Mitophagy Analysis

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Compound of Interest		
Compound Name:	P62-mediated mitophagy inducer	
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Introduction

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular homeostasis.[1] Dysfunctional mitophagy is implicated in a range of neurodegenerative diseases and other agerelated pathologies.[2] A key pathway governing mitophagy involves the proteins PINK1 and Parkin, which work in concert to mark damaged mitochondria for degradation. The adaptor protein p62 (also known as SQSTM1) plays a crucial role by recognizing these ubiquitinmarked mitochondria and linking them to the core autophagy machinery, thereby facilitating their engulfment into autophagosomes.[3][4]

The mito-QC (mitochondrial quality control) reporter is a powerful tool for visualizing and quantifying mitophagy in vitro and in vivo.[5][6] It consists of a tandem mCherry-GFP fluorescent tag fused to the outer mitochondrial membrane targeting sequence of the protein FIS1.[6][7] This reporter allows for a clear distinction between healthy mitochondria within the network and those that have been delivered to lysosomes for degradation.[8]

Principle of the mito-QC Assay

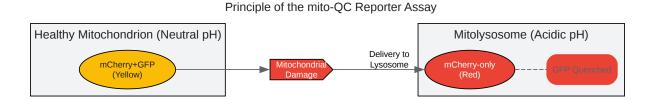
The mito-QC reporter leverages the differential pH sensitivity of GFP and mCherry fluorophores.[7]

 Healthy Mitochondria: In the neutral pH environment of the cytoplasm, both mCherry and GFP fluoresce. Healthy mitochondria, therefore, appear yellow (a merge of red and green



signals).[9]

- Mitolysosomes: When a mitochondrion is engulfed by an autophagosome and fuses with a lysosome, it enters a highly acidic environment. This acidic pH quenches the GFP signal, while the mCherry signal remains stable.[6][10]
- Quantification: Consequently, mitochondria targeted for degradation appear as distinct, redonly (mCherry-positive, GFP-negative) puncta, which are referred to as mitolysosomes. The extent of mitophagy can be quantified by counting these red-only puncta or by measuring the ratio of mCherry to GFP fluorescence.[7][10]



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Caption: The mito-QC reporter fluoresces yellow in healthy mitochondria and red in mitolysosomes.

p62-Mediated Mitophagy Signaling Pathway

The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage, often characterized by a loss of mitochondrial membrane potential $(\Delta \Psi m)$.[10] p62 is a key adaptor protein in this process.

- PINK1 Accumulation: In healthy mitochondria, the kinase PINK1 is imported into the inner mitochondrial membrane and subsequently degraded. Upon mitochondrial depolarization, this import process is halted, leading to the accumulation of PINK1 on the outer mitochondrial membrane (OMM).[10]
- Parkin Recruitment & Activation: Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. PINK1 then phosphorylates both Parkin and

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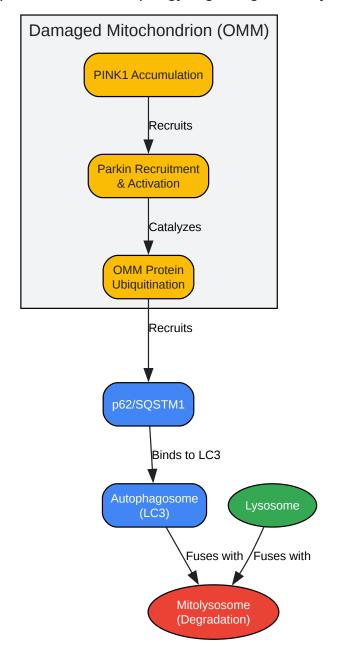




ubiquitin, activating Parkin's ligase activity.

- Ubiquitination: Activated Parkin ubiquitinates various OMM proteins, creating polyubiquitin chains that serve as a "find me" signal for autophagy receptors.[11]
- p62 Recruitment: The ubiquitin-binding adaptor protein p62/SQSTM1 recognizes and binds to these polyubiquitinated proteins on the mitochondrial surface.[3][11]
- Autophagosome Engagement: p62 also contains an LC3-interacting region (LIR), allowing it
 to bind to LC3 proteins on the nascent autophagosome (phagophore). This interaction
 tethers the damaged mitochondrion to the autophagosome, facilitating its engulfment.[4]
- Mitolysosome Formation: The completed autophagosome fuses with a lysosome, forming a mitolysosome where the mitochondrion and its components are degraded.





p62-Mediated Mitophagy Signaling Pathway

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Caption: p62 links ubiquitinated mitochondria to the autophagosome via its interaction with LC3.

Experimental Protocols



Protocol 1: Cell Culture and Establishment of mito-QC Expressing Cells

This protocol describes the general maintenance of a cell line (e.g., ARPE-19 or SH-SY5Y) stably expressing the mito-QC reporter.[8][10]

Materials:

- ARPE-19 cells stably expressing mito-QC
- Complete growth medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin
- 6-well or 24-well tissue culture plates
- Incubator (37°C, 5% CO2)

Method:

- Culture ARPE-19 mito-QC cells in complete growth medium.
- Passage cells every 3-4 days or when they reach 80-90% confluency.
- For experiments, seed cells onto appropriate plates (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry) at a density that will result in 60-70% confluency on the day of the experiment.
- Allow cells to adhere and grow for at least 24 hours before treatment.

Protocol 2: Induction of p62-Mediated Mitophagy

This protocol uses Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore that disrupts the mitochondrial membrane potential, to robustly induce PINK1/Parkin and p62-dependent mitophagy.[10][12]

Materials:

mito-QC expressing cells from Protocol 1



- CCCP stock solution (e.g., 10 mM in DMSO)
- Complete growth medium

Method:

- Prepare a working solution of CCCP in pre-warmed complete growth medium to a final concentration of 10-25 μM.[10]
- Remove the existing medium from the cultured cells and replace it with the CCCP-containing medium.
- For a time-course experiment, treat cells for various durations (e.g., 0, 6, 12, 24 hours).[10]
- Incubate the cells at 37°C and 5% CO2 for the duration of the treatment.
- Proceed to quantification using either flow cytometry (Protocol 3) or confocal microscopy (Protocol 4).

Protocol 3: Quantification of Mitophagy by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the percentage of cells undergoing mitophagy within a population.[10][12]

Materials:

- Treated cells from Protocol 2
- Trypsin-EDTA
- Flow cytometry buffer (e.g., PBS with 1% FBS)
- Flow cytometer with 488 nm and 561 nm lasers

Method:

After treatment, wash cells once with PBS.

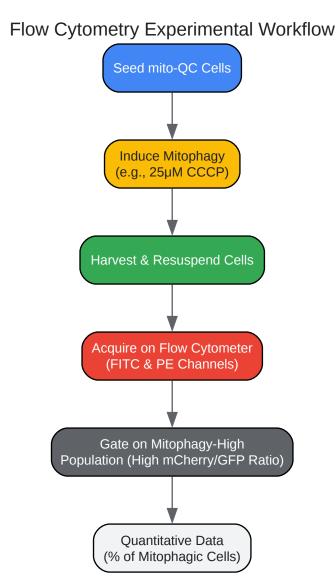
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- Add Trypsin-EDTA and incubate until cells detach.
- Neutralize trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
- Centrifuge cells at 1,000 x g for 5 minutes, discard the supernatant.[10]
- Resuspend the cell pellet in 200-500 µL of flow cytometry buffer.
- Acquire data on the flow cytometer. Use the FITC channel for GFP (mitochondrial mass) and the PE or a similar channel for mCherry.[10]
- Gating Strategy:
 - Gate on the main cell population using forward and side scatter (FSC/SSC).
 - Gate on single cells to exclude doublets.
 - Create a plot of mCherry vs. GFP fluorescence. The untreated control population will establish the baseline (healthy, double-positive).
 - A "mitophagy-high" gate is established based on an increased mCherry/GFP ratio, capturing cells with red-only puncta.[10]
- Calculate the percentage of cells in the mitophagy-high gate for each condition.





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